molecular formula C5H2N4O B10797262 3-Azidofuran-2-carbonitrile

3-Azidofuran-2-carbonitrile

Cat. No.: B10797262
M. Wt: 134.10 g/mol
InChI Key: ZAAUJQIACFSOHX-UHFFFAOYSA-N
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Description

OSM-S-605: is a compound that belongs to the amino-thienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration .

Preparation Methods

Chemical Reactions Analysis

OSM-S-605 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

OSM-S-605 has several scientific research applications:

Mechanism of Action

The mechanism of action of OSM-S-605 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the active site of human carbonic anhydrase II, with the nitrogen of the sulfonamide coordinated to the zinc ion in the enzyme’s active site . This interaction inhibits the enzyme’s activity, which is crucial for the survival of the malaria parasite.

Comparison with Similar Compounds

OSM-S-605 can be compared with other compounds in the amino-thienopyrimidine series, such as OSM-S-106. While both compounds share a similar scaffold, OSM-S-605 has unique structural features that contribute to its distinct biological activity. For example, the presence of specific substituents on the thienopyrimidine ring can significantly affect the compound’s solubility and binding affinity .

Similar Compounds

Properties

Molecular Formula

C5H2N4O

Molecular Weight

134.10 g/mol

IUPAC Name

3-azidofuran-2-carbonitrile

InChI

InChI=1S/C5H2N4O/c6-3-5-4(8-9-7)1-2-10-5/h1-2H

InChI Key

ZAAUJQIACFSOHX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1N=[N+]=[N-])C#N

Origin of Product

United States

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